molecular formula C10H9BrN2O2 B1422602 Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate CAS No. 800401-70-1

Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

Cat. No.: B1422602
CAS No.: 800401-70-1
M. Wt: 269.09 g/mol
InChI Key: INZFCWYCQKQUMU-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula C10H9BrN2O2. This compound is known for its unique structure, which includes a pyrrolo[2,3-c]pyridine core. It is used in various scientific research applications due to its potential biological activities and its role as an intermediate in organic synthesis .

Biochemical Analysis

Biochemical Properties

Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s interactions are primarily based on its ability to form hydrogen bonds and other non-covalent interactions with these biomolecules . These interactions can modulate the activity of enzymes and proteins, potentially leading to changes in biochemical pathways.

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways can lead to changes in cellular responses to external stimuli, while its effects on gene expression can result in the upregulation or downregulation of specific genes . Additionally, the compound can affect cellular metabolism by interacting with metabolic enzymes and altering the flux of metabolites through different pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can bind to enzymes and proteins, either inhibiting or activating their activity. These binding interactions can lead to changes in the conformation of the biomolecules, affecting their function . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under specific storage conditions, but it may degrade over time if exposed to unfavorable conditions . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in biochemical pathways and cellular processes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, the compound may exhibit toxic or adverse effects, potentially leading to cell death or tissue damage.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with metabolic enzymes and cofactors, influencing the flux of metabolites through these pathways . The compound can affect the levels of specific metabolites, leading to changes in cellular metabolism. Additionally, it may be metabolized by certain enzymes, resulting in the formation of metabolites that can further influence biochemical reactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within specific cellular compartments . The compound’s distribution can affect its activity and function, as it may be more active in certain cellular regions where it is concentrated.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be influenced by its localization, as it may interact with different biomolecules in various cellular regions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate typically involves the bromination of the pyrrolo[2,3-c]pyridine core followed by esterification. One common method includes the use of a palladium-catalyzed Larock indole synthesis to form the functionalized indole unit, followed by a Pd-catalyzed one-pot sequential Buchwald–Hartwig amination/C–H activation reaction to form the key pyrrolo[2,3-c]carbazole unit .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, cost, and efficiency. The use of inert atmospheres and controlled temperatures (2-8°C) is crucial to maintain the purity and stability of the compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, and bases such as cesium carbonate for cyclization reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is used in several scientific research fields:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is unique due to its specific bromine substitution, which imparts distinct reactivity and biological activity compared to other similar compounds. Its ability to inhibit FGFRs with high potency makes it a valuable compound in cancer research .

Properties

IUPAC Name

ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)7-3-6-4-9(11)12-5-8(6)13-7/h3-5,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INZFCWYCQKQUMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC(=NC=C2N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679267
Record name Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

800401-70-1
Record name Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Route A: To a solution of 3-(2-bromo-5-nitropyridin-4-yl)-2-oxopropionic acid ethyl ester (Preparation 25, 3.38 g, 10.7 mmol) in THF (50 mL) and ethanol (100 mL) was added saturated ammonium chloride solution (50 mL) and iron powder (3.57 g, 64.0 mmol) and the reaction heated under reflux for 2 h. The reaction mixture was filtered through celite and washed several times with ethyl acetate. The solvent was removed in vacuo and the remainder partitioned between saturated sodium hydrogen carbonate solution (100 mL) and ethyl acetate (3×150 mL). The combined organic fractions were dried (MgSO4) and concentrated in vacuo to give the title compound as a brown solid. δH (CD3OD): 1.42 (3H, t), 4.43 (2H, q), 7.14 (1H, s), 7.85 (1H, s), 8.58 (1H, s); m/z (ES+)=269 [M+H]+.
Name
3-(2-bromo-5-nitropyridin-4-yl)-2-oxopropionic acid ethyl ester
Quantity
3.38 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
3.57 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Route B: To a solution of 2-bromo-4-methyl-5-nitropyridine (Preparation 24, 5.7 g, 26.3 mmol) in diethyl oxalate (17.9 mL) under argon was added 1,8-diazabicyclo[5,4,0]undec-7-ene (4.5 mL, 30.2 mmol) to give a dark red precipitate. Reaction mixture was stirred at rt for 4.5 h and concentrated in vacuo. Acetic acid (140 mL) was added to the residue under argon and heated to 60° C. Iron (2.94 g, 52.6 mmol) was added in small portions over a period of 1 h. The reaction mixture was heated at 80° C. for 4 h. The reaction mixture was cooled to rt and poured into water (300 mL) which gave a beige precipitate. The precipitate was isolated and washed with water. The solid obtained was dissolved in ethyl acetate (700 ml) and filtered. The filtrate was concentrated in vacuo to give the title compound. m/z (ES+)=269 [M+H]+; RT=3.39 min.
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
17.9 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
700 mL
Type
solvent
Reaction Step Three
Name
Quantity
2.94 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
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Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
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Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
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Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Reactant of Route 6
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Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

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